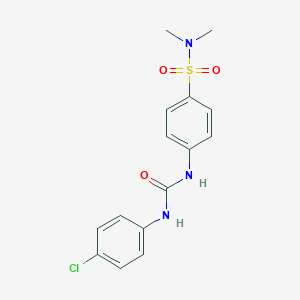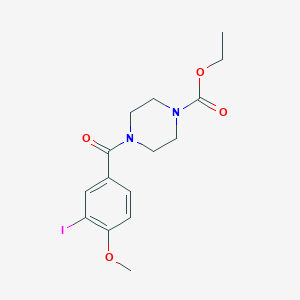
4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide, also known as CDU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDU belongs to the class of sulfonamide-based compounds and has shown promising results in the treatment of several diseases.
作用机制
4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX (CAIX). CAIX is a transmembrane protein that is overexpressed in several types of cancer cells and plays a crucial role in tumor growth and survival. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide binds to the active site of CAIX and inhibits its activity, leading to a decrease in tumor growth and angiogenesis. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide also inhibits the activity of other carbonic anhydrase isoforms, which may contribute to its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects
4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of CAIX in cancer cells, leading to a decrease in tumor growth and angiogenesis. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has been shown to have immunomodulatory effects, which may contribute to its efficacy in autoimmune diseases.
实验室实验的优点和局限性
4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide is stable and can be easily synthesized in large quantities. However, 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which may limit its bioavailability. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide also has a relatively short half-life, which may require frequent dosing in animal models.
未来方向
For 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide research include optimizing its pharmacokinetic properties, developing novel formulations to improve its bioavailability, and conducting clinical trials to evaluate its safety and efficacy in humans. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide may also be used as a tool compound to study the role of CAIX in cancer and other diseases.
合成方法
The synthesis of 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide involves the reaction of 4-chloroaniline with N,N-dimethylbenzenesulfonamide in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with urea to yield the final product, 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide. This synthesis method has been optimized to improve the yield and purity of 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide.
科学研究应用
4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(3-(4-chlorophenyl)ureido)-N,N-dimethylbenzenesulfonamide has been found to be effective in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-19(2)23(21,22)14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIBSWJEHSMMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide](/img/structure/B468098.png)
![5-bromo-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B468102.png)
![4-(4-{[5-(2-Furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinyl)phenyl methyl ether](/img/structure/B468121.png)
![5-(furan-2-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468122.png)
![N-(2,5-dimethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468123.png)
![N-(2-ethylphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468124.png)
![5-(2-furyl)-N-(1-naphthyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468125.png)
![5-(2-furyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468128.png)
![[4-(2,3-Dimethyl-phenyl)-piperazin-1-yl]-(5-furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone](/img/structure/B468129.png)
![(5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-2-yl)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-methanone](/img/structure/B468141.png)
![2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid](/img/structure/B468228.png)
![5-(3-methoxyphenyl)-N-(1-methoxypropan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B468289.png)
![N-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B468292.png)
